molecular formula C7H7F B12319438 3-FLUOROTOLUENE-alpha,alpha,alpha-D3 CAS No. 4202-92-0

3-FLUOROTOLUENE-alpha,alpha,alpha-D3

Cat. No.: B12319438
CAS No.: 4202-92-0
M. Wt: 113.15 g/mol
InChI Key: BTQZKHUEUDPRST-FIBGUPNXSA-N
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Description

3-Fluorotoluene-alpha,alpha,alpha-D3 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used as a reference material in various scientific studies due to its unique properties. The presence of deuterium atoms makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluorotoluene-alpha,alpha,alpha-D3 typically involves the deuteration of 3-fluorotoluene. This can be achieved through several methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often require the use of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under elevated temperatures and pressures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale deuteration processes. These processes are designed to maximize yield and purity while minimizing costs. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the deuteration process.

Chemical Reactions Analysis

Types of Reactions

3-Fluorotoluene-alpha,alpha,alpha-D3 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-fluorobenzaldehyde or 3-fluorobenzoic acid.

    Reduction: Reduction reactions can convert it to 3-fluorotoluene.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: 3-Fluorobenzaldehyde, 3-Fluorobenzoic acid

    Reduction: 3-Fluorotoluene

    Substitution: Various substituted toluenes depending on the nucleophile used

Scientific Research Applications

3-Fluorotoluene-alpha,alpha,alpha-D3 has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in NMR spectroscopy to study molecular structures and dynamics.

    Biology: Employed in metabolic studies to trace the pathways of fluorinated compounds in biological systems.

    Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific isotopic labeling requirements.

Mechanism of Action

The mechanism of action of 3-Fluorotoluene-alpha,alpha,alpha-D3 is primarily related to its role as a stable isotope-labeled compound. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in elucidating molecular structures. In biological studies, the compound can be used to trace metabolic pathways and interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-Fluorotoluene: The non-deuterated version of the compound.

    4-Fluorotoluene-alpha,alpha,alpha-D3: A similar deuterated compound with the fluorine atom in the para position.

    2-Fluorotoluene-alpha,alpha,alpha-D3: A similar deuterated compound with the fluorine atom in the ortho position.

Uniqueness

3-Fluorotoluene-alpha,alpha,alpha-D3 is unique due to the specific placement of deuterium atoms, which provides distinct advantages in analytical techniques like NMR spectroscopy. The presence of the fluorine atom also adds to its uniqueness, making it valuable in studies involving fluorinated compounds.

Properties

CAS No.

4202-92-0

Molecular Formula

C7H7F

Molecular Weight

113.15 g/mol

IUPAC Name

1-fluoro-3-(trideuteriomethyl)benzene

InChI

InChI=1S/C7H7F/c1-6-3-2-4-7(8)5-6/h2-5H,1H3/i1D3

InChI Key

BTQZKHUEUDPRST-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CC(=CC=C1)F

Canonical SMILES

CC1=CC(=CC=C1)F

Origin of Product

United States

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